
Guanidine, N-(3,4-dichlorophenyl)-N'-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, N-(3,4-dichlorophenyl)-N’-(1-methylethyl)- is a synthetic organic compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are commonly used in various chemical and pharmaceutical applications. This particular compound features a dichlorophenyl group and an isopropyl group attached to the guanidine core, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N-(3,4-dichlorophenyl)-N’-(1-methylethyl)- typically involves the reaction of 3,4-dichloroaniline with isopropyl isocyanate, followed by the addition of a guanidine derivative. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may include steps such as purification through crystallization or distillation to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, N-(3,4-dichlorophenyl)-N’-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: May serve as a tool for studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which guanidine, N-(3,4-dichlorophenyl)-N’-(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity, while the guanidine core can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine, N-(4-chlorophenyl)-N’-(1-methylethyl)-: Similar structure but with a single chlorine atom.
Guanidine, N-(3,4-dimethylphenyl)-N’-(1-methylethyl)-: Features methyl groups instead of chlorine atoms.
Guanidine, N-(3,4-difluorophenyl)-N’-(1-methylethyl)-: Contains fluorine atoms instead of chlorine.
Uniqueness
Guanidine, N-(3,4-dichlorophenyl)-N’-(1-methylethyl)- is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
57004-87-2 |
|---|---|
Formule moléculaire |
C10H13Cl2N3 |
Poids moléculaire |
246.13 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-2-propan-2-ylguanidine |
InChI |
InChI=1S/C10H13Cl2N3/c1-6(2)14-10(13)15-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H3,13,14,15) |
Clé InChI |
NOLBMHUJUOIAFK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N=C(N)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


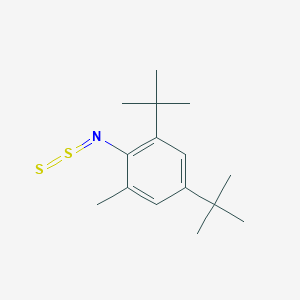
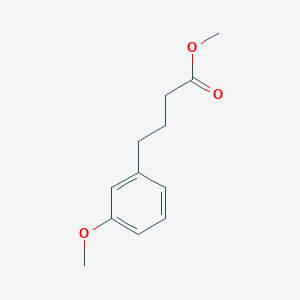
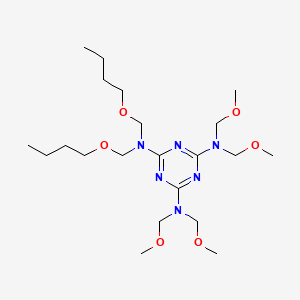
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
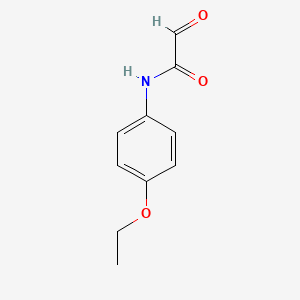
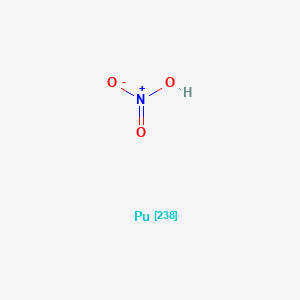
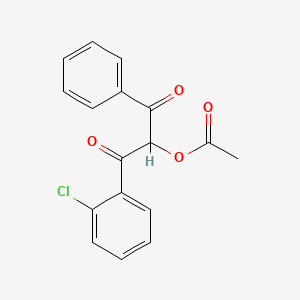
![Ethyl [di(propan-2-yl)phosphanyl]acetate](/img/structure/B14617952.png)
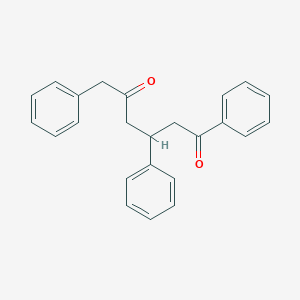
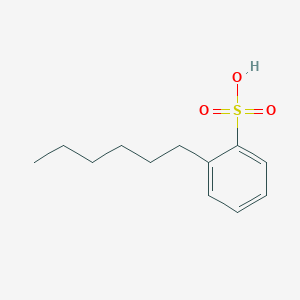
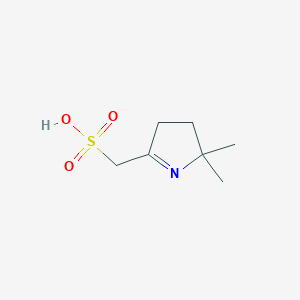
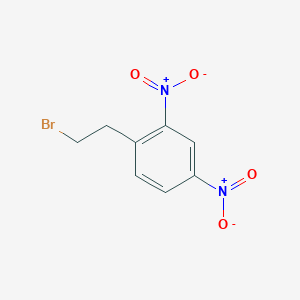
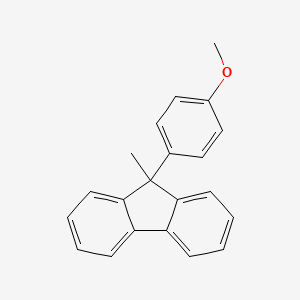
![1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one](/img/structure/B14617989.png)
